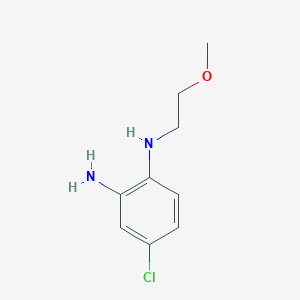

4-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine

Übersicht

Beschreibung

4-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine is an organic compound with the molecular formula C9H13ClN2O It is a derivative of benzene and contains both chloro and methoxyethyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions are common, where the chloro or methoxyethyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

Dye Production

One of the primary applications of 4-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine is as a precursor in dye synthesis . The compound is used to produce dyes for keratin fibers, which are essential in textile and hair dye industries.

Case Study: Dye Synthesis

- Process : The compound can be converted into various dye intermediates through chemical reactions like diazotization and coupling reactions.

- Example : It has been utilized in synthesizing N-(p-chloro)phenylbenzimidazolin-2-one, a dye known for its vibrant color and stability under light exposure .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties.

Potential Applications

- Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Studies are ongoing to evaluate its efficacy against various cancer cell lines, focusing on its ability to inhibit tumor growth.

Material Science

The compound's chemical structure allows it to be used in developing advanced materials.

Applications in Polymer Chemistry

- Polymer Modifications : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

- Conductive Polymers : The presence of amine groups allows for the functionalization of conductive polymers, which are crucial in electronic applications .

Chemical Synthesis

The synthesis of this compound involves several steps that can be optimized for industrial applications.

Synthesis Overview

- Starting Materials : The synthesis typically begins with 4-chloronitrobenzene, which undergoes reduction and subsequent reactions to introduce the methoxyethyl group.

- Yield Optimization : The reaction conditions can be adjusted (e.g., temperature and solvent choice) to maximize yield and purity .

Wirkmechanismus

The mechanism of action of 4-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Benzenediamine, 4-chloro-: Similar in structure but lacks the methoxyethyl group.

1-Chloro-4-(2-methoxyethyl)benzene: Similar but does not contain the diamine group.

Uniqueness

4-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine is unique due to the presence of both chloro and methoxyethyl substituents, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

4-Chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mutagenicity, cytotoxicity, and potential therapeutic uses, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a chloro group at the para position relative to the amine groups, which may influence its biological interactions.

Mutagenicity

This compound has been studied for its mutagenic properties. Research indicates that it can induce DNA damage, particularly in liver tissues. A study using the Big Blue transgenic mouse model demonstrated that this compound leads to a dose-dependent increase in G:C > T:A transversions and the formation of significant DNA adducts after prolonged exposure .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it exhibited notable antiproliferative effects against several human cancer cell lines, with IC50 values indicating its potency in inhibiting cell growth. The structure-activity relationship (SAR) studies suggest that modifications to the amine groups can enhance or diminish its cytotoxic effects .

Case Study 1: In Vivo Mutagenicity Assessment

A study conducted on Big Blue mice revealed that after 26 weeks of dietary exposure to this compound, there was a significant increase in mutagenic events within the liver. The study quantified mutations and identified specific DNA adducts formed as a result of exposure, highlighting the compound’s potential carcinogenicity .

Case Study 2: Antiproliferative Activity

In a series of experiments assessing antiproliferative activity, this compound was tested against various cell lines including SKM28 and others. Results indicated that the compound inhibited cell growth with varying potency across different lines. The SAR analysis showed that structural alterations could significantly affect its biological activity, suggesting avenues for further drug development .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Mutagenicity | Induces G:C > T:A transversions | |

| Cytotoxicity | IC50 values range from 10 μM to 20 μM | |

| DNA Adduct Formation | Significant adducts detected in liver tissues |

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Activity | IC50 (μM) |

|---|---|---|

| Para-chloro substitution | Enhanced potency | 14 |

| Meta-methoxy substitution | Reduced potency | 30 |

| Dimethylamino group addition | Moderate activity | 20 |

Eigenschaften

IUPAC Name |

4-chloro-1-N-(2-methoxyethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-13-5-4-12-9-3-2-7(10)6-8(9)11/h2-3,6,12H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWBDDTUZHMQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.